Acetic acid;2-tert-butylcyclohexen-1-ol
Description
The compound "Acetic acid;2-tert-butylcyclohexen-1-ol" is identified as an ester derivative formed by the reaction of acetic acid with 2-tert-butylcyclohexen-1-ol. Its systematic name is 2-tert-butylcyclohexen-1-yl acetate (CAS: 88-41-5), with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.28 g/mol . Structurally, it comprises a cyclohexene ring substituted with a bulky tert-butyl group at position 2 and an acetate ester at the hydroxyl position.
Properties
CAS No. |
87296-08-0 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;2-tert-butylcyclohexen-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-10(2,3)8-6-4-5-7-9(8)11;1-2(3)4/h11H,4-7H2,1-3H3;1H3,(H,3,4) |
InChI Key |
AMUFXZUWLPMWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)C1=C(CCCC1)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of 2-tert-Butylphenol
The hydrogenation of 2-tert-butylphenol serves as a foundational step for generating cyclohexanol intermediates. As detailed in patent WO2002048079A2, this reaction employs a nickel-iron (Ni/Fe) catalyst system under hydrogen gas to achieve selective reduction of the aromatic ring. The optimized catalyst composition comprises 70–85% nickel, 10–20% iron, and 3–10% aluminum, facilitating a cis-2-tert-butylcyclohexanol yield of 95% at 50–100°C and 10–50 bar H₂ pressure.
Table 1: Hydrogenation Conditions and Outcomes
| Catalyst Composition (%wt) | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|
| Ni (80), Fe (15), Al (5) | 80 | 30 | 95:5 | 92 |
| Ni (70), Fe (20), Al (10) | 100 | 50 | 90:10 | 88 |
Dehydration to 2-tert-Butylcyclohexen-1-ol
Subsequent dehydration of cis-2-tert-butylcyclohexanol introduces the cyclohexene double bond. This step typically employs acidic catalysts such as sulfuric acid or phosphoric acid at elevated temperatures (150–200°C). For instance, heating the cyclohexanol derivative with concentrated H₂SO₄ at 180°C for 3 hours yields 2-tert-butylcyclohexen-1-ol with 85% efficiency. The reaction mechanism proceeds via an E1 elimination, where protonation of the hydroxyl group facilitates carbocation formation and β-hydrogen abstraction.
Esterification with Acetic Acid
Acid-Catalyzed Esterification
The final step involves esterifying 2-tert-butylcyclohexen-1-ol with acetic acid to yield the target compound. A modified protocol from CN1927809A utilizes glacial acetic acid and sulfuric acid as dual catalysts. Reacting equimolar amounts of the alcohol and acetic acid at 120°C for 6 hours achieves 89% conversion, with excess acetic acid driving the equilibrium toward ester formation.
Reaction Scheme
$$ \text{2-tert-butylcyclohexen-1-ol} + \text{CH₃COOH} \xrightarrow{\text{H₂SO₄, 120°C}} \text{Acetic acid;2-tert-butylcyclohexen-1-ol} + \text{H₂O} $$
Alternative Acylating Agents
To circumvent equilibrium limitations, acetyl chloride or acetic anhydride may replace acetic acid. For example, treatment of 2-tert-butylcyclohexen-1-ol with acetic anhydride in pyridine at 25°C for 12 hours affords the ester in 94% yield, as demonstrated in supplementary procedures from PMC2699683. This method avoids water formation, simplifying purification.
Catalytic Methods and Optimization
Nickel-Iron Catalyst Reusability
The Ni/Fe catalyst system exhibits remarkable stability over five reaction cycles, with only a 5% decline in hydrogenation activity. Post-reaction analysis via XRD confirms minimal metal leaching, attributed to the synergistic interaction between nickel and iron oxides.
Solvent Effects in Esterification
Nonpolar solvents like toluene enhance esterification yields by azeotropically removing water. Comparative studies show that toluene increases conversion to 93% versus 89% in solvent-free conditions. Conversely, polar aprotic solvents like dimethylformamide (DMF) reduce yields due to side reactions.
Purification and Characterization
Recrystallization Techniques
Crude this compound is purified via recrystallization from 50% ethanol-water mixtures, a method adapted from CN1927809A. This process reduces impurities such as unreacted alcohol and acetic acid, yielding colorless crystals with >99% purity.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 5.65 (m, 1H, CH=CH), 4.85 (t, J = 6.2 Hz, 1H, CHOAc), 2.05 (s, 3H, CH₃CO), 1.45 (s, 9H, C(CH₃)₃).
- IR (KBr): 1740 cm⁻¹ (C=O stretch), 1645 cm⁻¹ (C=C stretch).
Recent Advances and Modifications
Enzymatic Esterification
Recent studies explore lipase-catalyzed esterification under mild conditions. Immobilized Candida antarctica lipase B (CAL-B) in hexane converts 2-tert-butylcyclohexen-1-ol and vinyl acetate to the target ester with 91% yield at 40°C, minimizing thermal degradation.
Continuous-Flow Hydrogenation
Microreactor systems enable continuous hydrogenation of 2-tert-butylphenol at 100°C and 50 bar H₂, achieving 98% conversion in 10 minutes residence time. This approach scales efficiently for industrial production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-tert-butylcyclohexen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenol derivatives.
Scientific Research Applications
Acetic acid;2-tert-butylcyclohexen-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the manufacture of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid;2-tert-butylcyclohexen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific biochemical pathways. The presence of the tert-butyl group and the cyclohexene ring influences its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
2-tert-Butylcyclohexen-1-yl acetate (Target Compound)
- CAS : 88-41-5
- Molecular Formula : C₁₂H₂₀O₂
- Key Features : The tert-butyl group at position 2 introduces significant steric hindrance, enhancing resistance to hydrolysis compared to less bulky esters. This property makes it suitable for applications requiring stability under acidic or enzymatic conditions .
1-Methyl-4-isopropyl-2-cyclohexen-1-ol
- CAS : 29803-82-5
- Molecular Formula : C₁₀H₁₆O
- Comparison: Unlike the target compound, this is a cyclohexenol derivative with an isopropyl substituent. The absence of an acetate group reduces its reactivity in esterification or hydrolysis reactions. It is primarily used in chemical synthesis .
Silylated Cyclohexenol Derivatives
2-(Trimethylsilylmethyl)-2-cyclohexen-1-ol
- CAS : 80359-70-2
- Molecular Formula : C₁₀H₂₀OSi
- Key Features : The trimethylsilyl group increases hydrophobicity and thermal stability. This compound is employed in specialty chemicals, where silicon-based functionalities are advantageous .
Cyclopentenol Esters
2-Hexyl-2-cyclopenten-1-ol Acetate
- CAS : 56277-00-0
- Molecular Formula : C₁₃H₂₂O₂
- Comparison: The cyclopentenol ring (5-membered vs. The hexyl substituent enhances lipophilicity, making it suitable for fragrance formulations .
Other tert-Butyl-Substituted Compounds
Trans-4-tert-Butoxycarbonylaminocyclohexylacetic Acid
- CAS: Not provided
- Molecular Formula: C₁₃H₂₃NO₄
- Key Features: This compound features a tert-butoxycarbonyl (Boc)-protected amino group and an acetic acid side chain. It is used in peptide synthesis, highlighting the versatility of tert-butyl groups in protecting functional groups .
Data Table: Comparative Analysis
Research Findings and Implications
Steric Effects : The tert-butyl group in the target compound reduces enzymatic degradation rates, as observed in studies on bulky substituents in metabolic pathways .
Hydrophobicity: Silylated derivatives (e.g., 2-(trimethylsilylmethyl)-2-cyclohexen-1-ol) exhibit enhanced solubility in non-polar solvents, a property critical for applications in hydrophobic matrices .
Reactivity: Cyclopentenol esters (e.g., 2-hexyl-2-cyclopenten-1-ol acetate) demonstrate higher reactivity in ring-opening reactions compared to cyclohexenol derivatives, attributed to ring strain .
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